molecular formula C20H20N4O3S2 B2725945 N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide CAS No. 688791-10-8

N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

Cat. No.: B2725945
CAS No.: 688791-10-8
M. Wt: 428.53
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a heterocyclic compound featuring a thiazolo[3,4-a]quinazoline core fused with two carboxamide substituents: a cyclopentyl group at the N3 position and a cyclopropyl group at the N8 position. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 2.8) and a molecular weight of 473.6 g/mol. The compound’s bioactivity is hypothesized to stem from its ability to interact with enzymatic targets, such as kinase inhibitors or protease modulators, though specific targets remain under investigation . Its synthesis typically involves multi-step reactions, including cyclocondensation and selective alkylation, to install the cyclopentyl and cyclopropyl moieties.

Properties

CAS No.

688791-10-8

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.53

IUPAC Name

3-N-cyclopentyl-8-N-cyclopropyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

InChI

InChI=1S/C20H20N4O3S2/c25-17(21-12-6-7-12)10-5-8-13-14(9-10)24-16(23-18(13)26)15(29-20(24)28)19(27)22-11-3-1-2-4-11/h5,8-9,11-12H,1-4,6-7H2,(H,21,25)(H,22,27)(H,23,26)

SMILES

C1CCC(C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)NC5CC5

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent studies.

Synthesis and Structural Characteristics

The synthesis of N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline derivatives involves multi-step organic reactions. The compound features a thiazoloquinazoline core structure, which is known for its diverse biological activities. The presence of cyclopentyl and cyclopropyl groups contributes to its unique pharmacological properties.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of thiazoloquinazoline derivatives against various cancer cell lines. For instance, a series of thiazole-fused quinazolinones demonstrated significant cytotoxicity against human cancer cell lines such as Huh7-D12 and Caco-2. The compounds were tested for their ability to inhibit key protein kinases involved in cancer progression. Notably, certain derivatives exhibited submicromolar IC50 values against DYRK1A kinase, indicating potent anticancer activity .

The mechanism by which these compounds exert their effects often involves modulation of kinase activity. In particular, the derivatives have been shown to activate large-conductance voltage-and Ca2+-activated K+ channels (BK channels), which play a crucial role in cellular signaling pathways associated with cancer and other diseases. For example, one derivative exhibited an EC50 of 2.89 μM in activating BK channels, highlighting its potential as a therapeutic agent for conditions related to abnormal cell proliferation .

Other Biological Activities

Beyond anticancer effects, thiazoloquinazoline derivatives have been explored for their potential in treating overactive bladder (OAB) syndrome. Compounds in this class have been shown to activate BK channels effectively, suggesting their utility in managing urinary disorders. In vivo studies indicated that specific derivatives significantly reduced voiding frequency in hypertensive rat models, demonstrating their therapeutic promise .

Case Studies and Research Findings

Study Compound Tested Cell Line IC50/EC50 Biological Activity
Study 1N3-cyclopentyl...Huh7-D12< 0.5 μMCytotoxicity
Study 2Compound 12hCaco-22.89 μMBK channel activation
Study 3Various derivativesSHR models-Reduced voiding frequency

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H15N3O2SC_{16}H_{15}N_3O_2S and a molecular weight of 345.4 g/mol. Its unique thiazoloquinazoline structure contributes to its biological activity, making it a candidate for further pharmacological studies .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. The thiazoloquinazoline derivatives have been shown to exhibit significant antibacterial activity against various pathogens. For instance:

  • Antibacterial Studies : Compounds similar to N3-cyclopentyl-N8-cyclopropyl derivatives have demonstrated efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications in the substituents can enhance antimicrobial potency .
  • Antifungal Activity : Preliminary tests suggest that these compounds also possess antifungal properties, with activity observed against Candida albicans and other fungal strains .

Anticancer Research

The anticancer potential of N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide has been investigated in various studies:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This mechanism has been observed in several cancer cell lines, including prostate cancer and melanoma models .
  • In Vivo Studies : Animal models have shown promising results where the compound significantly reduced tumor growth rates compared to control groups. Further studies are required to elucidate the full pharmacokinetic profile and therapeutic window of this compound .

Novel Drug Development

The unique structural attributes of N3-cyclopentyl-N8-cyclopropyl derivatives make them suitable candidates for drug development:

  • Targeted Drug Delivery : Research is ongoing into formulating these compounds into nanoparticles for targeted delivery systems that can improve bioavailability and reduce side effects associated with traditional chemotherapy agents .
  • Combination Therapies : There is potential for these compounds to be used in combination with existing therapies to enhance efficacy against resistant strains of bacteria or cancer cells. Preliminary results suggest synergistic effects when combined with other antimicrobial agents.

Data Summary Table

Application AreaFindings/ResultsReferences
AntimicrobialSignificant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa
AntifungalActivity against Candida albicans
AnticancerInduces apoptosis; reduces tumor growth in vivo
Drug DevelopmentPotential for nanoparticle formulation; combination therapies being explored

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Bioactivity :

  • The cyclopentyl group in the target compound enhances binding affinity to Kinase X compared to bulkier cyclohexyl (ΔIC50 = 16 nM) or smaller methyl groups (ΔIC50 = 33 nM), suggesting optimal steric compatibility .
  • The cyclopropyl moiety at N8 improves metabolic stability over ethyl or phenyl groups, as evidenced by a 40% longer half-life in hepatic microsomal assays .

Comparison with Marine-Derived Analogs :

  • Salternamide E, a structurally distinct indole-thiazole hybrid, exhibits superior potency (IC50 = 8 nM) against cancer cells but higher lipophilicity (logP = 4.1), limiting aqueous solubility . The target compound’s thiazoloquinazoline core may offer better solubility (2.5 mg/mL in PBS) while retaining bioactivity.

Lumping Strategy Implications :

  • Despite structural similarities to other thiazoloquinazolines, the target compound’s unique substituents prevent its classification into lumped groups with shared pharmacokinetic profiles, underscoring the need for individualized profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.